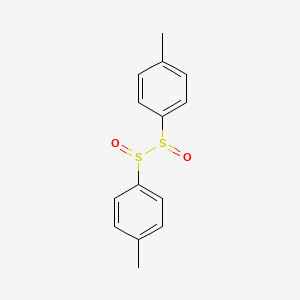
P-Tolyl disulfoxide
Descripción general
Descripción
P-Tolyl disulfoxide: is an organic compound with the molecular formula C14H14O2S2 It is characterized by the presence of two sulfoxide groups attached to a p-tolyl (para-tolyl) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: P-Tolyl disulfoxide can be synthesized through the oxidation of p-tolyl disulfide. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction typically proceeds as follows: [ \text{p-Tolyl disulfide} + \text{Oxidizing agent} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: P-Tolyl disulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert this compound to p-tolyl sulfone.
Reduction: Reduction reactions can revert this compound back to p-tolyl disulfide.
Substitution: The sulfoxide groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: P-Tolyl sulfone.
Reduction: P-Tolyl disulfide.
Substitution: Various substituted p-tolyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
P-Tolyl disulfoxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the context of oxidative stress and related diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of p-tolyl disulfoxide involves its ability to undergo redox reactions. The sulfoxide groups can participate in electron transfer processes, making it a useful compound in studies of oxidative stress and redox biology. The molecular targets and pathways involved include interactions with thiol-containing proteins and enzymes, which can modulate their activity and function.
Comparación Con Compuestos Similares
P-Tolyl sulfone: Similar in structure but with sulfone groups instead of sulfoxide groups.
P-Tolyl disulfide: The precursor to p-tolyl disulfoxide, containing disulfide bonds instead of sulfoxide groups.
P-Tolyl sulfoxide: Contains a single sulfoxide group attached to a p-tolyl group.
Uniqueness: this compound is unique due to the presence of two sulfoxide groups, which confer distinct chemical properties compared to its analogs. This makes it particularly useful in redox chemistry and as a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
1-methyl-4-(4-methylphenyl)sulfinylsulfinylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c1-11-3-7-13(8-4-11)17(15)18(16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKMDQJYNIFVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)S(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


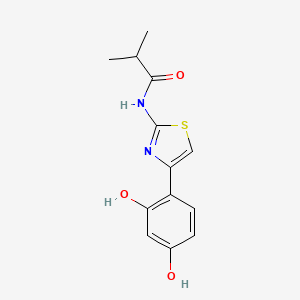
![2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole;oxalic acid](/img/structure/B3322235.png)
![[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate](/img/structure/B3322238.png)

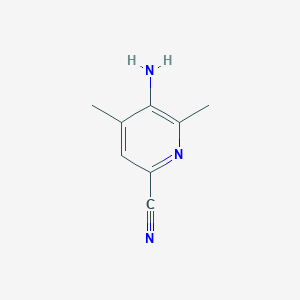
![5-bromo-2,3-dimethyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B3322271.png)
![tert-Butyl 2-(hydroxymethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B3322274.png)
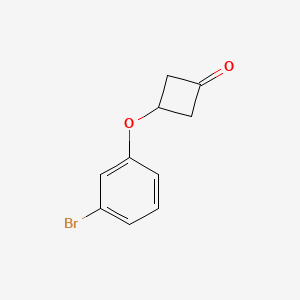
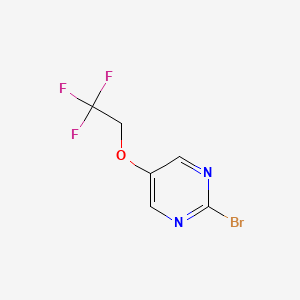
![3-Aminobicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B3322278.png)

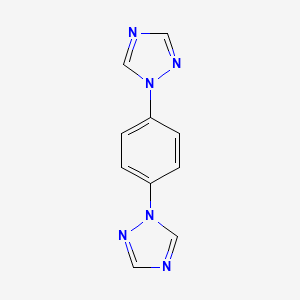
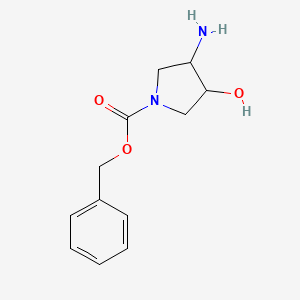
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3322306.png)
